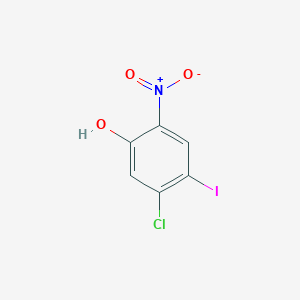

5-Chloro-4-iodo-2-nitrophenol

Beschreibung

Significance of Chloronitrophenols and Iodonitrophenols in Contemporary Chemistry

Chloronitrophenols and iodonitrophenols are important subclasses of halogenated nitrophenols. They serve as crucial intermediates in the synthesis of a wide array of commercially valuable products, including dyes, pesticides, polymers, and pharmaceuticals. mdpi.commdpi.comchemicalbook.com For instance, 5-chloro-2-nitrophenol is a known precursor in the production of agricultural chemicals and dyestuffs. nih.gov The reactivity of the halogen and nitro groups on the phenolic ring makes these compounds versatile building blocks in organic synthesis. The specific positioning of these functional groups influences the chemical properties and biological activity of the resulting molecules. glfc.org Iodonitrophenols, in particular, have been investigated for their potential antioxidant and nematicidal activities. google.com

Research Rationale for Investigating 5-Chloro-4-iodo-2-nitrophenol

The investigation into this compound is driven by its potential as a precursor for more complex molecules. The presence of three different functional groups—chloro, iodo, and nitro—on the phenol ring offers multiple sites for chemical modification, making it a valuable intermediate in synthetic chemistry. A Chinese patent, for example, describes the synthesis of this compound and its subsequent reduction to 2-amino-4-iodo-5-chlorophenol, which can then be used to synthesize other compounds. google.comyoutube.com This highlights its role as a building block for creating novel chemical entities with potentially useful properties. Furthermore, the study of such polysubstituted phenols contributes to a deeper understanding of structure-activity relationships within this class of compounds.

Overview of Advanced Research Paradigms Applicable to Complex Phenolic Compounds

The study of complex phenolic compounds like this compound necessitates the use of advanced research paradigms. These methodologies are crucial for elucidating their structure, reactivity, and potential applications.

Spectroscopic Techniques: A combination of spectroscopic methods is essential for the characterization of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the precise arrangement of atoms within the molecule. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present, such as the hydroxyl (-OH) and nitro (-NO₂) groups. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. mdpi.com

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are vital for the separation and purification of these compounds, as well as for monitoring reaction progress. nih.govutwente.nl When coupled with mass spectrometry (LC-MS and GC-MS), these techniques provide powerful tools for both qualitative and quantitative analysis of complex mixtures containing phenolic compounds. nih.gov

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are increasingly employed to predict the molecular structure, electronic properties, and reactivity of halogenated nitrophenols. nih.govchemscene.com These computational studies can provide insights into reaction mechanisms and help in the rational design of new synthetic routes and molecules with desired properties.

Physicochemical Properties of this compound

Basic physicochemical data for this compound is available from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1037298-07-9 | semanticscholar.org |

| Molecular Formula | C₆H₃ClINO₃ | semanticscholar.org |

| Molecular Weight | 299.45 g/mol | semanticscholar.org |

| Purity | ≥95% | semanticscholar.org |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | semanticscholar.org |

| LogP | 2.5584 | semanticscholar.org |

Synthesis of this compound

A documented method for the synthesis of this compound involves the iodination of a precursor molecule. One patent describes a synthetic route starting from 5-chloro-2-nitrophenol. google.com The process involves reacting 5-chloro-2-nitrophenol with an iodinating agent to introduce the iodine atom at the 4-position of the phenol ring.

Detailed Research Findings on Halogenated Nitrophenols

While specific research on this compound is limited, extensive studies on related halogenated nitrophenols provide valuable context.

Environmental Fate and Degradation: Halogenated nitrophenols are recognized as environmental pollutants due to their widespread use and potential toxicity. mdpi.comresearchgate.net Research has focused on their degradation in the environment, particularly through microbial action. For instance, various bacterial strains have been shown to degrade chloronitrophenols. researchgate.netnih.gov Fungal degradation has also emerged as a promising method for the remediation of environments contaminated with halogenated nitrophenols. mdpi.comnih.gov The presence of both a chloro and a nitro group can make these compounds more resistant to degradation compared to their non-halogenated counterparts. researchgate.net

Advanced Analytical Techniques: The detection and quantification of halogenated nitrophenols in environmental samples often require sophisticated analytical methods. Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are frequently employed due to their high sensitivity and selectivity, allowing for the identification of these compounds even at low concentrations. nih.gov

Eigenschaften

IUPAC Name |

5-chloro-4-iodo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJOCTVZGZYTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.